2-(Cyclopent-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.: 287944-11-0
Cat. No.: VC2460021
Molecular Formula: C11H19BO2
Molecular Weight: 194.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 287944-11-0 |
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Molecular Formula | C11H19BO2 |
Molecular Weight | 194.08 g/mol |
IUPAC Name | 2-cyclopent-2-en-1-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Standard InChI | InChI=1S/C11H19BO2/c1-10(2)11(3,4)14-12(13-10)9-7-5-6-8-9/h5,7,9H,6,8H2,1-4H3 |
Standard InChI Key | HBTVEQYBMRCRCB-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2CCC=C2 |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2CCC=C2 |
Introduction
Physical and Chemical Properties
2-(Cyclopent-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits distinct physical and chemical characteristics that are summarized in the following table:
The compound features a cyclopentene ring with a double bond between C2 and C3, with the boronic ester moiety attached at the C1 position. The tetramethyl-1,3,2-dioxaborolane (pinacol ester) group provides stability to the otherwise reactive boronic acid functionality . Its structure contributes to its reactivity profile, particularly in cross-coupling reactions where the cyclopentene ring can serve as a versatile building block.
Synthesis Methods
Borylation of Cyclopentene Derivatives
One common approach to synthesizing 2-(Cyclopent-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the borylation of cyclopentene derivatives. This can be achieved through various methods:
a) Palladium-catalyzed borylation of cyclopent-2-en-1-yl halides using bis(pinacolato)diboron (B2pin2) as the boron source. This Suzuki-Miyaura coupling approach typically employs a palladium catalyst such as Pd(PPh3)4 or Pd(dppf)Cl2 .
b) Direct borylation of cyclopentene using transition metal catalysts (typically iridium or rhodium complexes) and bis(pinacolato)diboron, which proceeds through C-H activation .
Esterification of Boronic Acids
Another synthetic route involves the esterification of cyclopent-2-en-1-ylboronic acid with pinacol:
a) Reaction of cyclopent-2-en-1-ylboronic acid with pinacol in the presence of a dehydrating agent, often using a Dean-Stark apparatus to remove water and drive the equilibrium toward the boronic ester .
b) The reaction is typically conducted under an inert atmosphere (nitrogen or argon) to prevent oxidation of the boronic acid .
Chemical Reactions
2-(Cyclopent-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane participates in various chemical transformations, which are summarized below:
Suzuki-Miyaura Cross-Coupling
The compound serves as an excellent nucleophilic partner in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides, enabling the formation of C-C bonds under palladium catalysis. These reactions typically require:
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A palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)
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A base (e.g., K2CO3, Cs2CO3, or K3PO4)
Oxidation Reactions
The boronic ester moiety can undergo oxidation to form the corresponding alcohol:
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Treatment with hydrogen peroxide or sodium perborate in aqueous or alcoholic solutions results in C-B bond cleavage and formation of a hydroxyl group
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This transformation provides a synthetic route to cyclopent-2-en-1-ol derivatives
Reduction Reactions
The cyclopentene double bond can be selectively reduced:
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Hydrogenation using catalysts such as Pd/C or Pt/C yields the corresponding cyclopentane boronic ester
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Hydroboration of the double bond is another possibility, though less common due to steric factors
Protodeboronation
Under acidic conditions, the compound can undergo protodeboronation:
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Treatment with acids leads to replacement of the boronic ester group with hydrogen
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This reaction can be useful for isotopic labeling studies when conducted with deuterated acids
Applications in Organic Synthesis
Building Block in Complex Molecule Synthesis
2-(Cyclopent-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a valuable building block in the synthesis of complex organic molecules:
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The cyclopentene motif is present in numerous natural products and pharmaceutically active compounds
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The boronic ester functionality allows for selective functionalization and extension of the carbon framework
Functionalization of Heterocycles
The compound has been utilized in the functionalization of heterocyclic compounds:
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Cross-coupling with heteroaryl halides provides access to cyclopentene-substituted heterocycles
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These transformations are particularly valuable in medicinal chemistry for the preparation of drug candidates
Stereoselective Transformations
The compound can participate in stereoselective transformations:
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The rigid cyclopentene ring can impart stereochemical control in subsequent reactions
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Asymmetric transformations can be achieved when used in conjunction with chiral catalysts or ligands
Applications in Medicinal Chemistry
Synthesis of Bioactive Compounds
The cyclopentene motif is present in various bioactive compounds, and 2-(Cyclopent-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been employed in their synthesis:
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Cyclopentane nucleosides, which exhibit antiviral activities
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Prostaglandin derivatives, which are important signaling molecules with diverse biological activities
Drug Development
The compound has potential applications in drug development:
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As a building block for constructing drug scaffolds
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In the synthesis of compounds with specific three-dimensional arrangements required for biological activity
Comparison with Similar Compounds
Structural Analogs
2-(Cyclopent-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several structural analogs that differ in the position of the double bond or the size of the ring:
Reactivity Differences
The reactivity of these compounds varies based on their structural features:
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The position of the double bond affects the stability and reactivity in cross-coupling reactions
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Ring size influences strain energy and conformational flexibility, which can impact reaction rates and selectivity
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Smaller rings (e.g., cyclopropyl derivatives) typically exhibit increased strain and reactivity
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